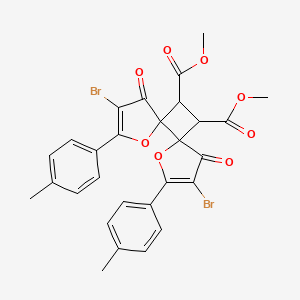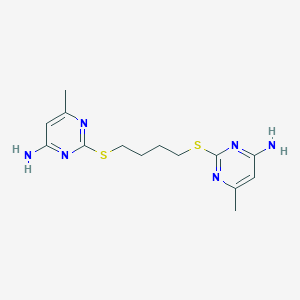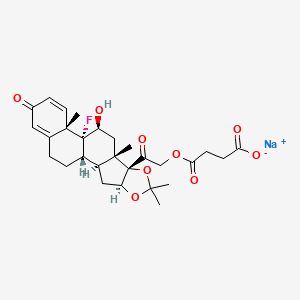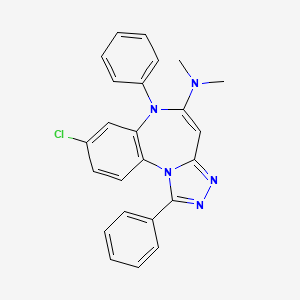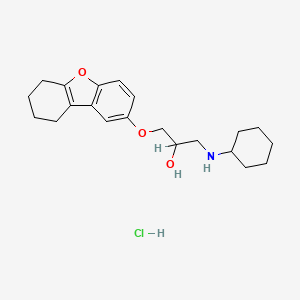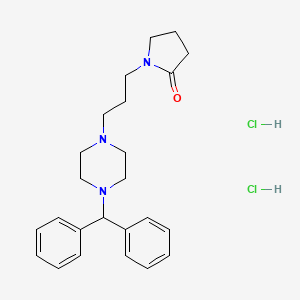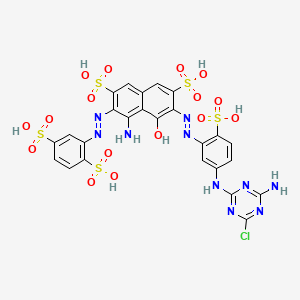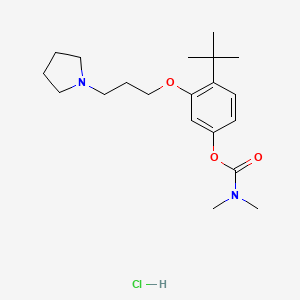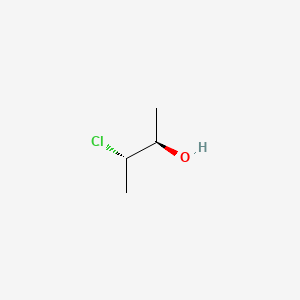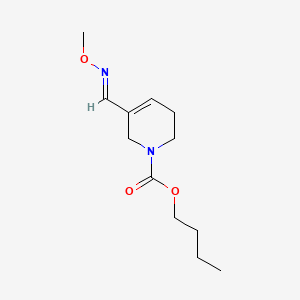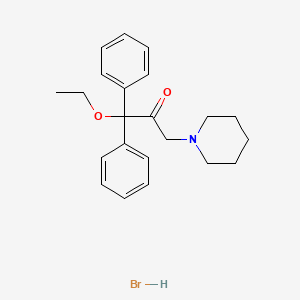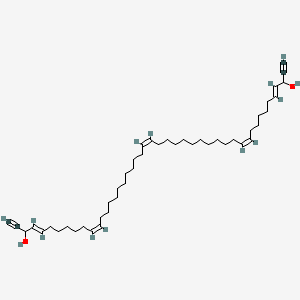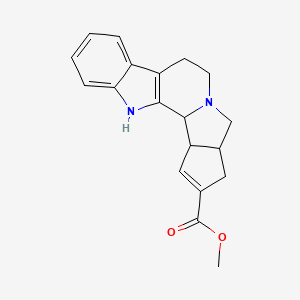
Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester is a complex organic compound featuring a fused ring system that includes indole and indolizine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification. Key steps may include:
Cyclization: Formation of the indolizine ring through intramolecular cyclization reactions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and sulfuric acid.
Industrial Production Methods: Industrial production may involve optimizing the synthetic route for higher yields and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and indolizine moieties can bind to active sites, influencing biological pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Indolizine Derivatives: Compounds such as indolizine-1-carboxylic acid have structural similarities and comparable chemical properties.
Uniqueness: Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester is unique due to its fused ring system, which combines the properties of both indole and indolizine. This structural complexity enhances its potential for diverse biological activities and applications in various fields.
Properties
CAS No. |
95669-29-7 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 9,19-diazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),4,13,15,17-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c1-23-19(22)11-8-12-10-21-7-6-14-13-4-2-3-5-16(13)20-17(14)18(21)15(12)9-11/h2-5,9,12,15,18,20H,6-8,10H2,1H3 |
InChI Key |
XFELWZCZFWLNLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2C(C1)CN3C2C4=C(CC3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


